molecular formula C6H5N3OS B2918028 5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one CAS No. 2413875-49-5

5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Número de catálogo: B2918028
Número CAS: 2413875-49-5
Peso molecular: 167.19
Clave InChI: OQEGNWWCQNGYQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the thiazolopyrimidine family, which are recognized as structural analogs of biogenic purine bases and are often explored as potential purine antagonists . This molecular framework is a privileged scaffold known for a broad spectrum of biological activities, making it a valuable building block for the synthesis of novel pharmacologically active agents. Research into thiazolo[3,2-a]pyrimidine derivatives has revealed their potential in developing therapeutic for various conditions. These compounds have been investigated as acetylcholinesterase inhibitors for Alzheimer's disease research , as well as for their antimicrobial , antibacterial, and antitubercular activities . Furthermore, this structural class has shown promise in other areas, including anti-inflammatory, anticancer, and antiviral applications . The compound is offered for research and development purposes only. It must be handled by technically qualified individuals in a laboratory setting. All information provided is for informational purposes only. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information prior to use.

Propiedades

IUPAC Name

5-amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-4-3-5(10)8-6-9(4)1-2-11-6/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEGNWWCQNGYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=O)C=C(N21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves the cyclization of 2-aminothiazoles with appropriate electrophilic reagents. One common method is the reaction of 2-aminothiazoles with α-bromo ketones under basic conditions, leading to the formation of the thiazolopyrimidine ring . Another approach involves the use of fluorinated alkynoates in a transition-metal-free one-pot reaction, which offers good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, reduced amino derivatives, and various substituted thiazolopyrimidines .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazolo[3,2-a]pyrimidin-7-ones

Fluorinated Derivatives
  • 2-(Hex-1-yn-1-yl)-5-(trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one (5h): This derivative incorporates a trifluoromethyl group and an alkynyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the alkynyl group allows further functionalization via coupling reactions. Compound 5h demonstrated a melting point of 145–147°C and selective micromolar inhibition of human monoamine oxidase-A (hMAO-A), a target for neurological disorders . Synthesis: Achieved via Pd/Cu-catalyzed Sonogashira coupling (55% yield) .
Hydroxy and Carboxylic Acid Derivatives
  • 5-hydroxy-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: Synthesized via flash vacuum pyrolysis, this derivative replaces the amino group with a hydroxyl group, altering solubility and hydrogen-bonding capacity. Its spectral data (1H NMR: δ 5.30, 7.38, 7.91) confirm structural integrity .
  • This derivative is used as a building block for further derivatization .

Structural Analogues with Different Fused Rings

Thiazolo[3,2-a]benzimidazoles

These compounds replace the pyrimidinone ring with a benzimidazole moiety. Examples include:

  • 2-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-methylthiazolo[3,2-a]benzimidazole :
    Exhibits anticancer activity via crystal structure-confirmed interactions with biological targets .
  • Antiulcer Agents : Derivatives like WY-26,769 (thiazolo[3,2-a]benzimidazol-1-oxide) inhibit gastric secretion and H+/K+-ATPase, highlighting therapeutic versatility .
Thiadiazolo[3,2-a]pyrimidin-5-ones

These analogues feature a thiadiazole ring instead of thiazole. For example, 6,7-dihydro-7-imino-2-substituted-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one is synthesized using 2-amino-1,3,4-thiadiazoles and ethyl cyanoacetate, emphasizing sulfur's role in modulating electronic properties .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Melting Point (°C) Key Spectral Data (1H NMR) Yield (%) Reference
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one Not reported Not available 55–92
5h (CF3/alkynyl derivative) 145–147 δ 7.34 (q), 6.77 (s), 2.47 (t) 55
5-hydroxy derivative Not reported δ 5.30 (s), 7.38 (d), 7.91 (d) Not reported

Actividad Biológica

5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. The findings are supported by data tables and case studies from diverse research sources.

  • IUPAC Name : this compound
  • Molecular Formula : C6H5N3OS
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 2413875-49-5
  • Purity : ≥95% .

Anti-inflammatory Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for these compounds were comparable to the standard anti-inflammatory drug celecoxib:

CompoundIC50 (μmol)Reference
5-amino-7H-thiazolo0.04 ± 0.09Study on COX inhibition
Celecoxib0.04 ± 0.01Standard reference

These findings suggest that the compound may serve as a promising candidate for developing new anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has also been explored. In vitro studies have indicated that these compounds exhibit activity against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mLAntimicrobial study
Escherichia coli16 μg/mLAntimicrobial study

These results highlight the compound's potential as an antimicrobial agent.

Anticancer Activity

In addition to anti-inflammatory and antimicrobial effects, research has explored the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. A recent study evaluated the cytotoxic effects of several derivatives on cancer cell lines:

Cell LineIC50 (μM)Reference
HeLa (cervical cancer)10 ± 1Cytotoxicity assessment
MCF-7 (breast cancer)15 ± 2Cytotoxicity assessment

The results indicate that these compounds may induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that thiazolo derivatives significantly reduced inflammation compared to control groups.
  • Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with thiazolo derivatives, showing a reduction in bacterial load and supporting their use in treating infections caused by resistant pathogens.

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For cyclization to form the thiazole ring, sulfur and nitrogen sources (e.g., thiourea derivatives) with catalysts like acetic acid or PTSA are critical . Pyrimidine ring formation via condensation (e.g., using formamide or ammonium acetate) should be monitored at 80–100°C to avoid side reactions . Solvent selection (e.g., ethanol or methanol) impacts yield; alcohols enhance nucleophilicity in hydrazine-mediated substitutions . Purification via recrystallization (using DCM/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Reaction progress should be tracked via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Prioritize signals for the amino group (δ 5.8–6.2 ppm in DMSO-d6) and thiazole protons (δ 7.3–8.1 ppm). The pyrimidinone carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm NH₂ (3350–3300 cm⁻¹ stretch) and C=O (1680–1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (e.g., C₇H₅N₃OS requires m/z 180.03). Fragmentation patterns (e.g., loss of NH₂ or CO groups) validate the core structure .

Q. How can researchers design initial biological screening assays to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL. Compare zone-of-inhibition diameters to positive controls (e.g., ampicillin) .
  • Anticancer Assays : Conduct MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM. Include dose-response curves and calculate IC₅₀ values .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases via fluorescence-based activity assays. Use ATP/GTP analogs to monitor competitive binding .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for thiazolo[3,2-a]pyrimidin-7-one derivatives across different studies?

  • Methodological Answer :
  • Purity Validation : Contradictions may arise from impurities. Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Structural Confirmation : Re-synthesize disputed compounds using standardized protocols (e.g., ’s reflux method with chloroacetic acid) and compare bioactivity .
  • Assay Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) and use reference compounds (e.g., doxorubicin for cytotoxicity) .

Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound in cancer cell lines?

  • Methodological Answer :
  • Transcriptomics/Proteomics : Perform RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax) .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., tubulin or DNA topoisomerase). Prioritize binding affinities (<−7 kcal/mol) .
  • Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify inhibitory activity. Validate hits via Western blot (e.g., p-ERK/ERK ratio) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups in this compound derivatives for antimicrobial potency?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with modifications at the 2-, 5-, and 7-positions (e.g., alkyl, aryl, or halogens) using ’s hydrazine protocol .
  • Bioisosteric Replacement : Replace the thiazole sulfur with oxygen (oxazole) or the amino group with methyl to assess tolerance .
  • QSAR Modeling : Use MolDescriptor (RDKit) to compute descriptors (e.g., logP, polar surface area). Build regression models (e.g., PLS) linking structure to MIC values .

Data Contradiction Analysis

  • Synthesis Yield Discrepancies : reports low yields (<20%) for thiazolo[3,2-a]pyrimidin-7-ones under acetylenic acid conditions, whereas achieves >80% yield using chloroacetic acid/sodium acetate. This suggests reagent selection (e.g., electrophilic vs. nucleophilic agents) critically impacts cyclization efficiency .
  • Antibacterial vs. Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., –NO₂) show stronger antibacterial activity (MIC ~5 µg/mL) but weaker anticancer effects (IC₅₀ >50 µM), highlighting target-specific SAR .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.